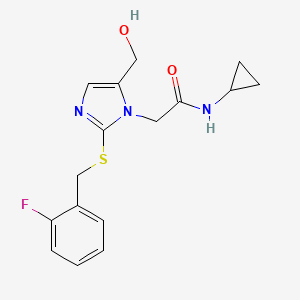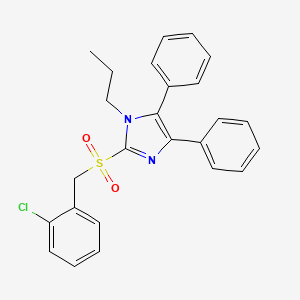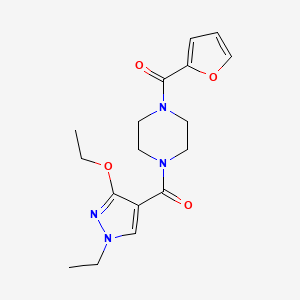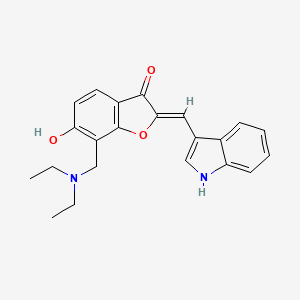![molecular formula C12H21NO3 B2372056 tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate CAS No. 1439896-66-8](/img/structure/B2372056.png)
tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” is a chemical compound with the molecular formula C11H19NO3 . It is also known as “tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate” and "tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom in the ring . The molecular weight of this compound is approximately 213.27 g/mol .Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder . It has a melting point of 55°C to 60°C . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : "tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate" and its derivatives have been studied for their crystal structures. For example, Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which included tert-butyl carbamate compounds. They found molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Photochemical and Thermal Rearrangements : Lattes et al. (1982) researched the photochemical and thermal rearrangement of oxaziridines, which are related to tert-butyl carbamates. They provided evidence supporting the stereoelectronic theory in explaining the regioselectivities observed in these rearrangements (Lattes et al., 1982).
Diels-Alder Reactions : Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, involving tert-butyl carbamate derivatives. This research contributes to the understanding of amides, carbamates, and heterocycles in organic synthesis (Padwa et al., 2003).
Synthesis Techniques : Li et al. (2015) described the thionyl chloride–mediated synthesis of tert-butyl carbamate with Boc-involved neighboring group participation. They highlighted the efficiency and industry reliability of this synthesis method (Li et al., 2015).
Chemical Reaction Mechanisms : Volod’kin et al. (1985) studied the reaction of a tert-butyl carbamate derivative with amines, providing insights into the reaction mechanisms and formation of specific compounds (Volod’kin et al., 1985).
Catalyzed Cascade Reactions : Wang et al. (2022) conducted research on a photoredox-catalyzed amination using a tert-butyl carbamate derivative, establishing a new cascade pathway for assembling 3-aminochromones (Wang et al., 2022).
Detection of Volatile Acids : Sun et al. (2015) synthesized benzothizole modified tert-butyl carbazole derivatives for the detection of volatile acid vapors, highlighting the role of tert-butyl in gel formation and adsorption of analytes (Sun et al., 2015).
Polymerization Studies : Kubo et al. (1998) examined the polymerization of spiro compounds, including tert-butyl carbamate derivatives, providing insights into the polymerizability and steric effects of substituents (Kubo et al., 1998).
Amino Protecting Groups in Synthesis : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, contributing to the understanding of chemoselective transformations in organic synthesis (Sakaitani & Ohfune, 1990).
Synthetic and Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of carbazole-tert-butyl carbamate derivatives, providing valuable data on molecular conformations and crystal packing interactions (Kant et al., 2015).
Safety and Hazards
The safety information available indicates that “tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate” may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMVYIICQQNHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)
![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

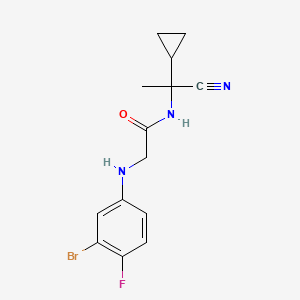
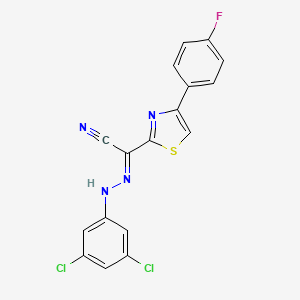
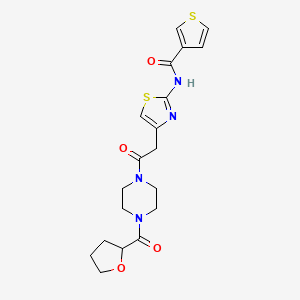

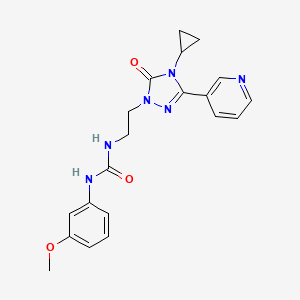
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
